![molecular formula C14H15NO B13185330 (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminoethanol moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and an appropriate amino alcohol.
Catalysts and Reagents: Palladium catalysts are often used in the coupling reactions, such as Suzuki coupling, to form the biphenyl structure.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions vary depending on the specific reaction being performed.
Industrial Production Methods
In industrial settings, the production of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride are employed.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group provides hydrophobic interactions, stabilizing the compound within hydrophobic pockets of proteins .
Comparación Con Compuestos Similares
Similar Compounds
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The enantiomer of the compound, with similar but distinct biological activities.
4-Aminobiphenyl: Lacks the aminoethanol moiety, leading to different chemical properties and applications.
Uniqueness
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its chiral nature, which allows for specific interactions with biological molecules, making it valuable in the development of enantioselective drugs and catalysts.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1 |
Clave InChI |
ATTHACCWLCOMAC-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CN)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


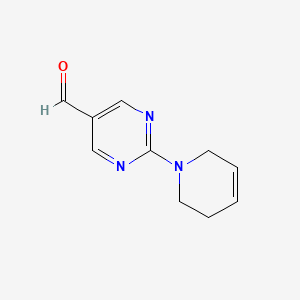
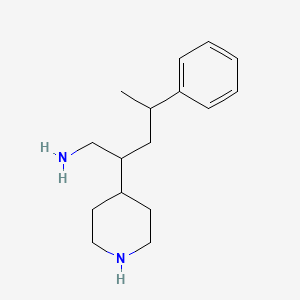
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
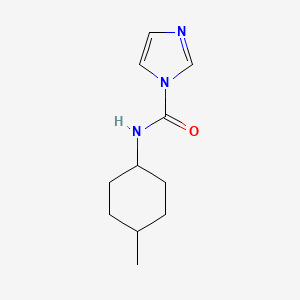
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)

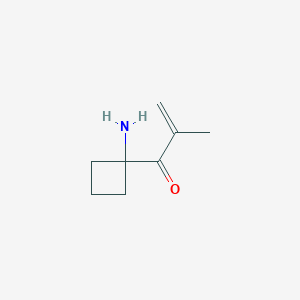

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)


![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
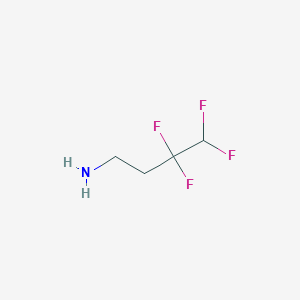
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
